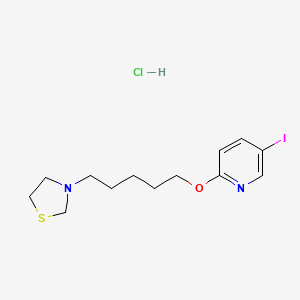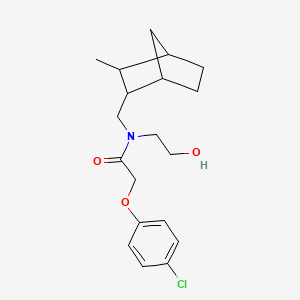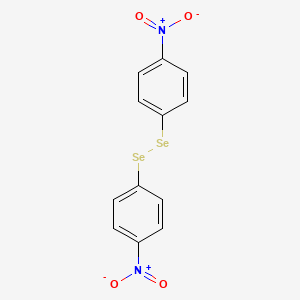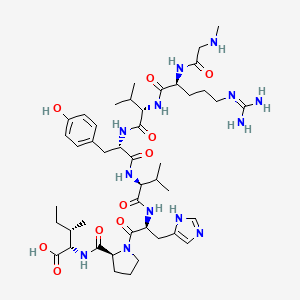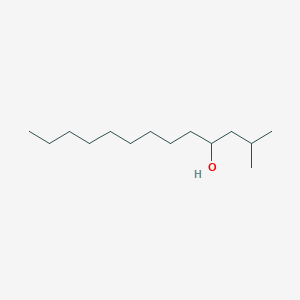
2-Methyltridecan-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltridecan-4-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a 2-methyltridecane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyltridecan-4-OL can be achieved through several methods. One common approach involves the reduction of 2,2-dimethyl-3-decylthiirane. Another method includes the reduction of 2-iodo-2-methyltridecane using metallic lanthanum in tetrahydrofuran . Additionally, hydrogenation of 13-bromo-2-methyldecan-2-ol in the presence of Raney nickel catalyst can also yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
化学反応の分析
Types of Reactions
2-Methyltridecan-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of 2-methyltridecan-4-one or 2-methyltridecanal.
Reduction: Formation of 2-methyltridecane.
Substitution: Formation of 2-methyltridecan-4-yl halides.
科学的研究の応用
2-Methyltridecan-4-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
作用機序
The mechanism of action of 2-Methyltridecan-4-OL involves its interaction with various molecular targets and pathways. For instance, it may exert antimicrobial effects by disrupting the cell membrane integrity of bacteria. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
Tridecane: A straight-chain alkane with 13 carbon atoms.
2-Methyltridecane: An isomer of tridecane with a methyl group at the second carbon.
Tridecan-2-one: A ketone derivative of tridecane.
Tridecanal: An aldehyde derivative of tridecane.
Uniqueness
2-Methyltridecan-4-OL is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .
特性
CAS番号 |
36691-77-7 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
2-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-14(15)12-13(2)3/h13-15H,4-12H2,1-3H3 |
InChIキー |
PILRPVRUIATWPW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


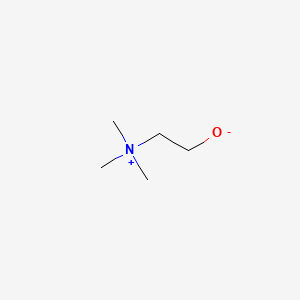
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
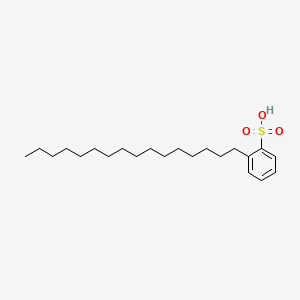
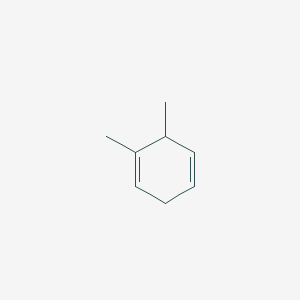
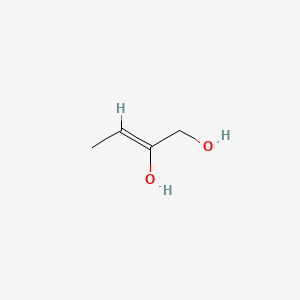
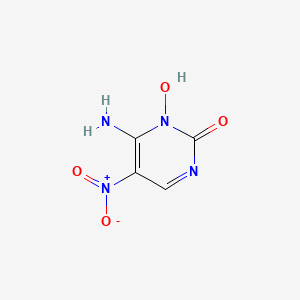

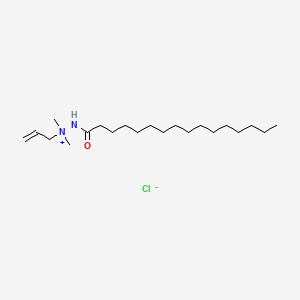
![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
